Superior Antiproliferative Efficacy of DD0-2363 Compared to Single-Target Inhibitors
DD0-2363 (Compound 32d) demonstrates a substantial improvement in antiproliferative potency over a baseline of single-target inhibition. The study's lead dual inhibitor, compound 32d, displayed an 89-fold increase in antiproliferative efficacy in MV-4-11 AML cells, which is a direct outcome of its dual-target design [1].
| Evidence Dimension | Antiproliferative Efficacy |
|---|---|
| Target Compound Data | 89-fold increase |
| Comparator Or Baseline | Baseline efficacy of single-target WDR5-MLL1 PPI or HDAC inhibition (Class-level inference based on the mechanistic rationale of the dual-target design) [1]. |
| Quantified Difference | 89-fold increase |
| Conditions | MV-4-11 cell line (MLL-rearranged AML) [1] |
Why This Matters
This quantifiable increase in cellular potency confirms the value of the dual-target design and directly addresses the suboptimal efficacy of single-target WDR5-MLL1 PPI inhibitors, making DD0-2363 a critical tool for researchers studying epigenetic synergy.
- [1] Long G, Wang X, Chen X, Ma S, Sun L, Jiang Z, You Q, Guo X. Discovery of WDR5-MLL1 and HDAC Dual-Target Inhibitors for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2025 Jan 23;68(2):1260-1279. View Source
